REACTION_SMILES
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[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[N+:2](=[O:3])([O-:4])[c:5]1[c:6]([CH:11]([CH3:12])[S:13](=[O:14])(=[O:15])[Cl:16])[cH:7][cH:8][cH:9][cH:10]1.[NH3:1]>>[NH2:1][S:13]([CH:11]([c:6]1[c:5]([N+:2](=[O:3])[O-:4])[cH:10][cH:9][cH:8][cH:7]1)[CH3:12])(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(c1ccccc1[N+](=O)[O-])S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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CC(c1ccccc1[N+](=O)[O-])S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |